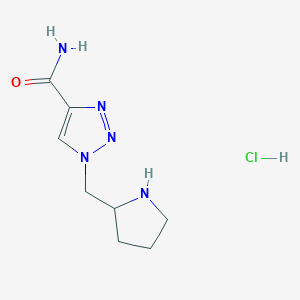

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction techniques provide fundamental insights into the three-dimensional molecular arrangement and crystal packing of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride. The crystallographic analysis employs the principles of Bragg's law, where the relationship between the incident X-ray wavelength, diffraction angle, and crystal lattice spacing is defined by the equation $$2d\sin\theta = n\lambda$$. For copper radiation with wavelength 1.5418 Å, commonly used in single-crystal diffraction studies, the analysis reveals detailed information about unit cell parameters and molecular conformations.

Related 1,2,3-triazole carboxamide structures have demonstrated characteristic crystallographic features that provide insights into the expected behavior of the target compound. The crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide exhibits monoclinic symmetry with space group P21/c and specific cell dimensions of a = 4.796 Å, b = 5.049 Å, c = 21.290 Å, and β = 91.43°. The structural refinement achieved an R-factor of 0.053 for 971 independent reflections, indicating high-quality crystallographic data. The hydrogen bonding network within these crystal structures typically involves nitrogen-hydrogen and oxygen-hydrogen interactions that stabilize the molecular arrangement and influence the observed spectroscopic properties.

The pyrrolidine ring component of the target compound introduces additional conformational complexity that affects the overall crystal packing arrangement. Computational analysis of similar pyrrolidine-containing structures indicates that the five-membered ring adopts envelope or twisted conformations that minimize steric interactions while maintaining optimal hydrogen bonding patterns. The triazole ring system exhibits planar geometry with characteristic bond lengths, where the nitrogen-nitrogen bond distances typically range from 1.295 to 1.350 Å, reflecting the aromatic character and electron delocalization within the ring system.

Table 1: Comparative Crystallographic Parameters for Related Triazole Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor |

|---|---|---|---|---|---|---|---|

| 5-amino-1H-1,2,3-triazole-4-carboxamide | P21/c | 4.796 | 5.049 | 21.290 | 91.43 | 4 | 0.053 |

| 1H-1,2,4-triazole-3-carboxamide | - | - | - | - | - | - | - |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular connectivity and stereochemical features. The 1H nuclear magnetic resonance spectrum typically exhibits signals for the triazole ring proton in the region of 7.8 to 8.2 parts per million, while pyrrolidine ring protons appear between 3.0 and 3.5 parts per million. The carboxamide protons generate distinctive signals that can be differentiated from other nitrogen-hydrogen environments through their chemical shift positions and exchange behavior.

The 13C nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment of each carbon atom within the molecule. For related triazole carboxamide structures, the carbonyl carbon of the carboxamide group typically resonates around 180.7 parts per million, indicating the characteristic electronic shielding associated with amide functionality. The triazole ring carbons exhibit chemical shifts between 140 and 160 parts per million, reflecting their aromatic character and nitrogen substitution patterns. The pyrrolidine ring carbons generate signals in the aliphatic region between 20 and 60 parts per million, with the carbon bearing the triazole substituent appearing at lower field due to deshielding effects.

Infrared spectroscopy reveals functional group characteristics through vibrational frequency analysis. The carboxamide group exhibits two characteristic absorption bands: the carbon-oxygen stretching vibration appears between 1700 and 1720 wavenumbers, while the nitrogen-hydrogen stretching modes occur in the region of 3200 to 3400 wavenumbers. The triazole ring system demonstrates characteristic absorption bands between 1540 and 1560 wavenumbers, corresponding to carbon-nitrogen and nitrogen-nitrogen stretching vibrations. Advanced vibrational spectroscopy studies using density functional theory calculations have provided detailed assignments for the fundamental vibrational modes of triazole carboxamide compounds.

Mass spectrometry analysis confirms the molecular composition and fragmentation patterns of the target compound. The molecular ion peak appears at mass-to-charge ratio 231.69, corresponding to the protonated molecule [M + H]+. Characteristic fragmentation patterns include loss of the carboxamide group (loss of 43 mass units) and pyrrolidine ring opening, providing structural confirmation and purity assessment capabilities.

Table 2: Characteristic Spectroscopic Parameters for Triazole Carboxamide Compounds

| Technique | Parameter | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Triazole H | 7.8-8.2 ppm | Aromatic triazole proton |

| 1H Nuclear Magnetic Resonance | Pyrrolidine H | 3.0-3.5 ppm | Aliphatic ring protons |

| 13C Nuclear Magnetic Resonance | Carbonyl C | ~180.7 ppm | Carboxamide carbon |

| Infrared | Carbon-Oxygen stretch | 1700-1720 cm⁻¹ | Amide carbonyl |

| Infrared | Triazole vibrations | 1540-1560 cm⁻¹ | Ring stretching modes |

Computational Modeling of Electronic Structure (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride. These computational studies employ various basis sets and exchange-correlation functionals to optimize molecular geometries and calculate electronic properties with high accuracy. The 6-311G(d) basis set with B3LYP functional has proven particularly effective for triazole-containing compounds, providing reliable predictions of structural parameters and electronic characteristics.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals crucial information about the compound's reactivity and potential interaction sites. For related triazole compounds, the highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group, indicating these positions as potential nucleophilic reaction sites. The lowest unoccupied molecular orbital often shows substantial contributions from the triazole ring system and the carbonyl carbon, suggesting these regions as favorable for electrophilic interactions.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the compound's chemical stability and electronic excitation properties. Computational studies of similar triazole carboxamide structures have revealed energy gaps typically ranging from 4.0 to 6.0 electron volts, indicating moderate stability and potential for electronic transitions in the ultraviolet region. The molecular electrostatic potential map generated from density functional theory calculations identifies regions of positive and negative electrostatic potential, providing guidance for understanding intermolecular interactions and hydrogen bonding patterns.

Vibrational frequency calculations using density functional theory methods enable detailed assignment of infrared and Raman spectroscopic bands. These calculations have successfully reproduced experimental vibrational spectra for triazole carboxamide compounds, demonstrating the reliability of computational predictions for structural characterization. The calculated frequencies often require scaling factors to account for anharmonicity and basis set limitations, with typical scaling factors ranging from 0.96 to 0.98 for the B3LYP functional.

Table 3: Computational Electronic Structure Parameters for Triazole Compounds

Tautomerism and Conformational Dynamics

The structural flexibility of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride encompasses both tautomeric equilibria and conformational dynamics that significantly influence its chemical and biological properties. Tautomerism in triazole carboxamide systems primarily involves proton transfer processes between nitrogen atoms within the heterocyclic rings and potential carboxamide-hydroxyimine interconversion. Studies of related 1,2,3-triazole carboxylic acid derivatives have demonstrated ring-chain tautomerism, where the carboxylic acid functionality can form cyclic hemiacetal structures through intramolecular cyclization.

The tautomeric behavior of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid provides insights into the potential tautomerism of related carboxamide derivatives. Nuclear magnetic resonance studies revealed that the open aldehyde form predominates in solution, with approximately 78% of the compound existing in the linear configuration compared to 22% in the cyclic hemiacetal form. This distribution contrasts with similar 2-formylbenzoic acid derivatives, where cyclic forms typically predominate, suggesting unique electronic and steric factors influence triazole carboxamide tautomerism.

Conformational dynamics of the pyrrolidine ring system contribute additional complexity to the overall molecular flexibility. The five-membered pyrrolidine ring can adopt multiple conformations, including envelope and twisted forms, with energy barriers typically ranging from 5 to 15 kilojoules per mole for interconversion processes. The substitution pattern at the 2-position of the pyrrolidine ring, where the triazole methylamide chain is attached, influences the preferred conformational states through steric and electronic interactions.

The triazole ring orientation relative to the pyrrolidine system represents another important conformational variable. Rotation around the carbon-carbon bond connecting the pyrrolidine ring to the triazole methylamide chain generates multiple conformational isomers with different spatial arrangements. These conformational preferences affect intermolecular interactions, crystal packing arrangements, and potential biological activity profiles. Computational studies suggest that hydrogen bonding interactions between the carboxamide group and neighboring molecules or solvents can significantly stabilize specific conformational states.

Table 4: Tautomeric and Conformational Parameters for Triazole Systems

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUYAYCBIIQPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via CuAAC

The CuAAC reaction is the cornerstone for preparing 1,2,3-triazole derivatives. This method involves the cycloaddition of an organic azide with a terminal alkyne under copper(I) catalysis, typically yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.

- Azide Preparation: The azide precursor is often synthesized by nucleophilic substitution of a suitable halide or tosylate with sodium azide. For instance, a pyrrolidin-2-ylmethyl halide or tosylate can be converted to the corresponding azide intermediate.

- Alkyne Partner: The alkyne component is usually an alkyne bearing a carboxamide or a precursor that can be converted to the carboxamide functionality post-cycloaddition.

A representative example from literature involves the reaction of a pyrrolidin-2-ylmethyl azide with propiolamide derivatives under CuI catalysis and a base such as triethylamine in a solvent like acetonitrile at room temperature, affording the triazole core in yields ranging from 70% to 93%.

Introduction of the Carboxamide Group at the 4-Position

The carboxamide group at the 4-position of the triazole ring can be introduced either by:

- Using propiolamide or related alkynes bearing the amide group directly in the CuAAC reaction, or

- Post-cycloaddition functionalization, such as amidation of a triazole-4-carboxylic acid intermediate.

For example, propiolamide derivatives have been successfully used as alkynes in CuAAC to yield triazole-4-carboxamide products directly. Alternatively, Suzuki–Miyaura cross-coupling reactions can be employed to modify substituents on the triazole ring after initial formation.

Formation of the Pyrrolidin-2-ylmethyl Substituent

The pyrrolidin-2-ylmethyl substituent is typically introduced via:

- Alkylation of the triazole nitrogen with a suitable pyrrolidin-2-ylmethyl halide or tosylate, or

- Incorporation of the pyrrolidin-2-ylmethyl group into the azide or alkyne precursor before the CuAAC step.

In some protocols, the pyrrolidin-2-ylmethyl moiety is part of the azide precursor, which then undergoes CuAAC to form the target triazole derivative in a single step.

Conversion to Hydrochloride Salt

The free base of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or ether. This step enhances the compound’s stability, crystallinity, and solubility for further applications.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azide formation | Pyrrolidin-2-ylmethyl halide + NaN3, DMF, 70°C, 3 h | 78–85 | Formation of pyrrolidin-2-ylmethyl azide |

| 2 | CuAAC cycloaddition | Azide + propiolamide, CuI, Et3N, MeCN, RT, 3 h | 70–93 | Regioselective 1,4-disubstituted triazole |

| 3 | Optional Suzuki–Miyaura coupling | Pd(OAc)2, K2CO3, THF:H2O (3:1), 85–90°C, 10–12 h | 82–91 | For further functionalization if needed |

| 4 | Salt formation | HCl in ethanol or ether | Quantitative | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and tolerant of various functional groups, making it ideal for assembling the triazole core with the pyrrolidinylmethyl substituent and carboxamide functionality in a convergent manner.

- Using propiolamide as the alkyne partner allows direct installation of the carboxamide at the 4-position of the triazole ring, simplifying the synthesis and improving overall yield.

- The choice of copper(I) catalyst, base, and solvent critically affects the reaction rate and purity. CuI with triethylamine in acetonitrile or DMF is commonly preferred for optimal results.

- The hydrochloride salt formation step is straightforward and typically quantitative, enhancing compound handling and storage.

- Alternative synthetic routes involving solid-phase synthesis and cyclization strategies have been reported for related triazole derivatives but are less common for this specific compound.

Chemical Reactions Analysis

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.

Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.

Substitution: This compound can undergo substitution reactions, particularly at the triazole ring, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Formula

- Molecular Formula : CHClNO

- Molecular Weight : 231.68 g/mol

- CAS Number : 1774898-50-8

Structural Features

The compound consists of:

- A pyrrolidine ring , which enhances its interaction with biological targets.

- A triazole ring , known for its role in drug development due to its ability to form hydrogen bonds.

Medicinal Chemistry

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride serves as a versatile scaffold for the synthesis of novel biologically active compounds. The presence of both pyrrolidine and triazole rings allows for diverse modifications that can enhance pharmacological properties.

The compound exhibits a range of biological activities, including:

- Antioxidant : Protects cells from oxidative stress.

- Anti-inflammatory : Reduces inflammation in various models.

- Antimicrobial : Shows activity against bacterial and fungal pathogens.

- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.

Drug Discovery

The triazole moiety is particularly valuable in drug design due to its ability to mimic the structure of natural products, facilitating interactions with enzymes and receptors.

Target Interactions

The compound interacts with various biological targets through:

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways.

- Receptor Binding : The structural features allow it to bind effectively to specific receptors, influencing signaling pathways.

Biochemical Pathways

Research indicates that this compound can modulate multiple biochemical pathways, affecting processes such as:

- Gene expression

- Cellular metabolism

- Signal transduction

Case Study 1: Anticancer Activity

A study evaluated several derivatives of triazole compounds against HepG2 liver cancer cells and A549 lung cancer cells. The results indicated that some derivatives exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics, highlighting the potential of pyrrolidine-containing triazoles in cancer therapy.

Case Study 2: Antimicrobial Evaluation

Research on pyrrole derivatives demonstrated significant antibacterial activity against common pathogens, suggesting that similar triazole compounds may exhibit comparable effects. This supports the hypothesis that modifications to the triazole structure can enhance antimicrobial properties.

Preparation Methods

The synthesis of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be achieved through various methods:

- Construction of the Pyrrolidine Ring : Utilizing cyclic or acyclic precursors.

- Functionalization : Modifying preformed pyrrolidine rings to introduce the triazole and carboxamide functionalities.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . The triazole ring can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Profiles

Key Observations :

- Pyrrolidine vs. Aromatic Substitutents : The target compound’s pyrrolidin-2-ylmethyl group introduces conformational rigidity and basicity, contrasting with Rufinamide’s fluorobenzyl group, which enhances lipophilicity and CNS penetration .

- Hydrochloride Salts : Both the target compound and 1-(pyrrolidin-3-yl) analog utilize hydrochloride salts to improve solubility, a strategy absent in Rufinamide and ZIPSEY .

- Biological Activity : The carbamoylmethyl substituent in ’s compound enables bacterial SOS response disruption, while ZIPSEY’s bulky hydroxy-phenylpropan-2-yl group aligns with anticancer kinase inhibition .

Physicochemical Properties

Key Observations :

- The hydrochloride salt in the target compound significantly enhances solubility compared to neutral analogs like Rufinamide.

- ZIPSEY’s high LogP reflects its lipophilic chlorophenyl and hydroxy-phenyl groups, likely necessitating formulation aids for bioavailability .

Biological Activity

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS: 1774898-50-8) is a compound of growing interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring with a triazole and carboxamide functionality. This combination suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is C8H14ClN5O, with a molecular weight of 231.69 g/mol. Its structure includes:

- Pyrrolidine Ring : Known for its ability to enhance pharmacological properties.

- Triazole Ring : Often associated with antifungal and anticancer activities.

- Carboxamide Group : Contributes to the compound's polarity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN5O |

| Molecular Weight | 231.69 g/mol |

| IUPAC Name | 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |

| CAS Number | 1774898-50-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole have shown significant cytotoxicity against various cancer cell lines. In a study involving β-pyrrolidino-1,2,3-triazoles, compounds exhibited IC50 values ranging from 58 µM to 72 µM against A549 lung cancer cells . The mechanism of action appears to involve the inhibition of DNA topoisomerase IV and anaplastic lymphoma kinase receptors .

The biological effects of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be attributed to its interactions with various biological targets:

- Cell Signaling Pathways : The compound influences signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on β-Pyrrolidino Triazoles : This study synthesized several derivatives and evaluated their anticancer activity against HepG2 liver cancer cells and A549 lung cancer cells. Some derivatives showed potent activity with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Research on pyrrole derivatives indicated significant antibacterial activity against common pathogens, supporting the hypothesis that similar triazole compounds may exhibit comparable effects .

Q & A

Q. What experimental methods are recommended for synthesizing 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride with optimal yield?

- Methodological Answer : The synthesis can be optimized using carboxamide coupling reactions, as demonstrated for analogous triazole derivatives. For example, coupling 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with a pyrrolidine-containing amine under reflux in dichloromethane (DCM) with coupling agents like HATU or EDC/HOBt. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purification via recrystallization in aqueous HCl (1.0 M) at 0–50°C improves purity, achieving ~50–52% yield based on similar protocols . Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL (v.2015+) for high-resolution data . For anisotropic displacement parameters, validate results with WinGX/ORTEP for graphical representation . Pre-refinement steps should include data correction with SHELXC for absorption and scaling. If twinning is observed, use the TWIN command in SHELXL for dual-domain refinement . Cross-validate bond lengths and angles against DFT-optimized geometries to resolve ambiguities.

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- Mass Spectrometry : Use ESI-MS (e.g., m/z 345.1 [M+H]+) and HR-ESI-MS for exact mass confirmation (deviation < 0.1 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1685 cm⁻¹ for carboxamide, NH stretches at ~3415 cm⁻¹) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect residual solvents .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) and molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Use ICReDD frameworks for reaction path searches and transition-state analysis to prioritize synthetic routes . For charge distribution, perform Natural Bond Orbital (NBO) analysis on the triazole-pyrrolidine core to identify sites for functionalization .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal packing effects in SCXRD) that may distort comparisons.

- Step 2 : Perform conformational sampling (e.g., via Monte Carlo methods) to identify low-energy conformers not captured in static DFT models.

- Step 3 : Cross-validate using alternative techniques (e.g., compare NOESY NMR data with MD simulations to confirm spatial proximity of protons) .

Q. What statistical approaches are effective for optimizing reaction parameters?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Designs, to minimize trial-and-error. For example:

- Variables : Temperature, solvent ratio, catalyst loading.

- Response Surface Modeling : Use JMP or Minitab to correlate variables with yield/purity .

- Robustness Testing : Include edge cases (e.g., excess HCl) to assess process stability under non-ideal conditions .

Q. What precautions are necessary for handling hygroscopic or labile derivatives of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.